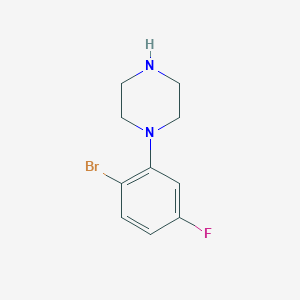![molecular formula C16H15F3N2O3S B13580404 N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C16H15F3N2O3S This compound is characterized by the presence of a dimethylsulfamoyl group and a trifluoromethyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(dimethylsulfamoyl)aniline with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
科学研究应用
Chemistry
In chemistry, N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into protein function and structure.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
作用机制
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzamide: Similar structure but lacks the dimethylsulfamoyl group.
N,N-Dimethylbenzamide: Similar structure but lacks the trifluoromethyl group.
N-[4-(dimethylsulfamoyl)phenyl]acetamide: Similar structure but has an acetamide group instead of a benzamide group.
Uniqueness
N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide is unique due to the presence of both the dimethylsulfamoyl and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased stability and reactivity, making the compound valuable in various research and industrial applications.
属性
分子式 |
C16H15F3N2O3S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H15F3N2O3S/c1-21(2)25(23,24)14-9-7-13(8-10-14)20-15(22)11-3-5-12(6-4-11)16(17,18)19/h3-10H,1-2H3,(H,20,22) |
InChI 键 |
PHJSLRWVEGAQCS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


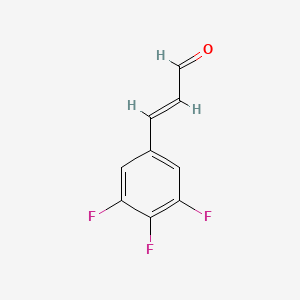
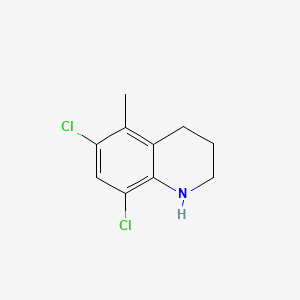

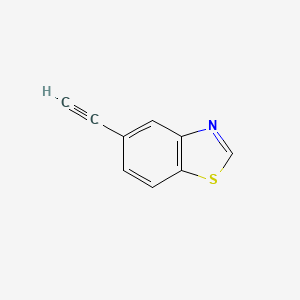
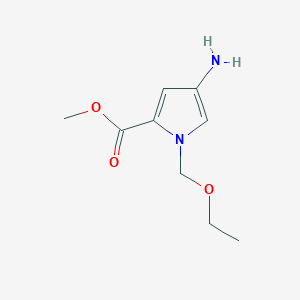
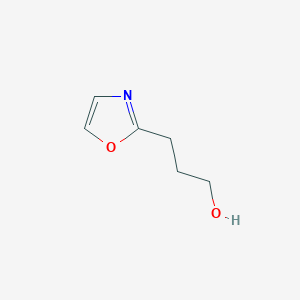
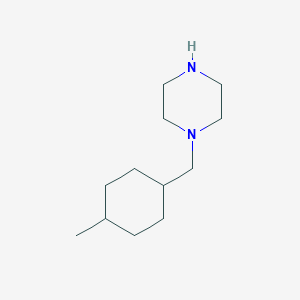
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)

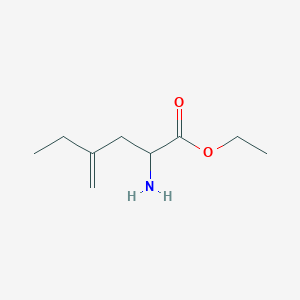

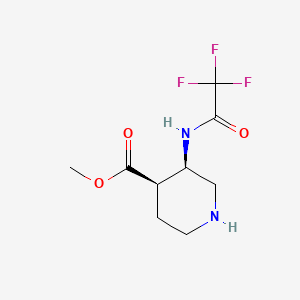
![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)
